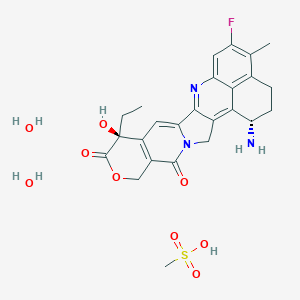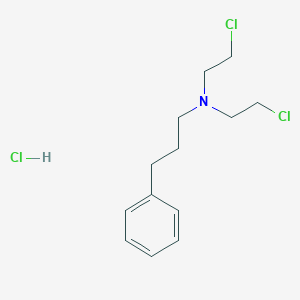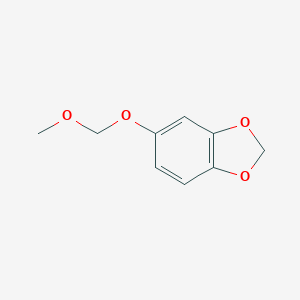
4-(chloromethyl)-N-methyl-2-nitroaniline
概要
説明
Chloromethyl compounds are generally used as intermediates in organic synthesis . They often serve as alkylating agents, allowing the introduction of a methyl group into a molecule. The chloromethyl group (-CH2Cl) is reactive due to the presence of the chlorine atom, which is a good leaving group .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of an appropriate precursor with a chlorinating agent . For example, chloromethylation of aromatic compounds can be achieved using formaldehyde and hydrochloric acid .Molecular Structure Analysis
The molecular structure of a chloromethyl compound would typically consist of a carbon atom bonded to a chlorine atom and a methyl group. The exact structure would depend on the specific compound .Chemical Reactions Analysis
Chloromethyl compounds can participate in various chemical reactions, including nucleophilic substitutions . The chlorine atom serves as a good leaving group, making these compounds susceptible to attack by nucleophiles .Physical And Chemical Properties Analysis
Physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. Some general properties might include a certain degree of reactivity due to the presence of the chloromethyl group, and solubility characteristics depending on the rest of the molecule .科学的研究の応用
Hydrogen Bonding and Molecular Structure Analysis
4-(Chloromethyl)-N-methyl-2-nitroaniline, though not directly studied, shares structural similarities with other nitroaniline derivatives, which have been extensively researched for their unique hydrogen bonding and crystalline structures. For instance, studies on C-methylated nitroanilines reveal intricate hydrogen bonding patterns that contribute to diverse crystal frameworks and molecular ladders, underlining the significance of these interactions in determining molecular assembly and properties (Cannon et al., 2001). These findings highlight the potential of 4-(chloromethyl)-N-methyl-2-nitroaniline in forming distinct molecular architectures, useful in material science and molecular engineering.
Environmental Biodegradation
The environmental impact and biodegradation pathways of similar nitroaromatic compounds have been studied, providing insights into microbial degradation processes. A notable example is the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains, demonstrating the compound's biodegradability and potential environmental fates (Duc, 2019). This research could inform the handling and remediation strategies of 4-(chloromethyl)-N-methyl-2-nitroaniline in environmental contexts.
Solubility and Solution Thermodynamics
The solubility of nitroaniline derivatives in various solvents has been meticulously studied, revealing critical data for the preparation, purification, and application of these compounds. For example, the solubility and thermodynamic properties of 4-methyl-2-nitroaniline offer valuable insights for optimizing industrial processes involving similar compounds, including 4-(chloromethyl)-N-methyl-2-nitroaniline (Li et al., 2017). Such studies are indispensable for chemical synthesis, pharmaceutical formulation, and material science.
Aerobic Biodegradation Pathways
The aerobic degradation pathways of nitroaniline compounds, such as N-methyl-4-nitroaniline, underscore the biotransformation potential of these substances, highlighting a microbial capacity to utilize nitroaromatics as carbon and nitrogen sources. This research offers a framework for understanding how similar compounds might be biodegraded in aerobic environments, which is crucial for assessing their environmental impact and for developing bioremediation strategies (Khan et al., 2013).
Charge Transfer and Nonlinear Optical Properties
The charge transfer and nonlinear optical (NLO) properties of nitroaniline derivatives have been a subject of interest due to their potential applications in optical materials and electronic devices. Studies on the molecular structure, charge distribution, and NLO properties of these compounds provide foundational knowledge that could be applied to the design and synthesis of new materials with optimized optical characteristics (Jasmine et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKQQBCZAWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450445 | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-methyl-2-nitroaniline | |
CAS RN |
130597-56-7 | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130597-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)




![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)


